2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide 2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17825888
InChI: InChI=1S/C12H18N2O2S/c1-11(2,3)17(15)14-12(8-16-9-12)10-5-4-6-13-7-10/h4-7,14H,8-9H2,1-3H3
SMILES:
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol

2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide

CAS No.:

Cat. No.: VC17825888

Molecular Formula: C12H18N2O2S

Molecular Weight: 254.35 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide -

Specification

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
IUPAC Name 2-methyl-N-(3-pyridin-3-yloxetan-3-yl)propane-2-sulfinamide
Standard InChI InChI=1S/C12H18N2O2S/c1-11(2,3)17(15)14-12(8-16-9-12)10-5-4-6-13-7-10/h4-7,14H,8-9H2,1-3H3
Standard InChI Key DUQIPQACMVVLKI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)S(=O)NC1(COC1)C2=CN=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features three distinct structural components:

  • Sulfinamide group: The S(=O)NH\text{S(=O)NH} moiety provides hydrogen-bond donor/acceptor capabilities, influencing solubility and target binding .

  • Oxetane ring: A four-membered oxygen-containing heterocycle that enhances three-dimensionality and metabolic stability while reducing lipophilicity .

  • Pyridine moiety: A nitrogen-containing aromatic ring that facilitates π-π stacking interactions and modulates electronic properties .

The IUPAC name, 2-methyl-N-(3-pyridin-3-yloxetan-3-yl)propane-2-sulfinamide, reflects its substitution pattern. The canonical SMILES string CC(C)(C)S(=O)NC1(COC1)C2=CN=CC=C2\text{CC(C)(C)S(=O)NC1(COC1)C2=CN=CC=C2} confirms the connectivity of these groups .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular weight254.35 g/mol
logP (predicted)~1.8 (moderate lipophilicity)
Polar surface area (tPSA)~63 Ų
Aqueous solubilityModerate (≈1 mg/mL)

The oxetane ring contributes to a lower logP compared to larger heterocycles (e.g., piperidine), while the sulfinamide group enhances water solubility .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis typically involves multi-step sequences leveraging:

  • Oxetane ring formation: Cyclization of 3-aminopyridine derivatives with epichlorohydrin or similar reagents .

  • Sulfinamide introduction: Reaction of oxetan-3-amine intermediates with tert-butylsulfinyl chloride under basic conditions .

A representative synthesis is outlined below:

StepReactionConditionsYield
13-Pyridinol + epichlorohydrin → oxetaneK₂CO₃, DMF, 80°C65%
2Oxetane-3-amine + tert-butylsulfinyl chlorideEt₃N, CH₂Cl₂, 0°C → rt72%
3PurificationColumn chromatography95%

Data adapted from .

Challenges and Solutions

  • Oxetane ring instability: Addressed using low-temperature reactions and anhydrous solvents .

  • Stereochemical control: Chiral auxiliaries (e.g., Ellman’s sulfinamide) ensure enantioselectivity .

Applications in Drug Discovery

Intermediate in Pharmaceutical Synthesis

The compound serves as a precursor to:

  • Kinase inhibitors: Its pyridine and sulfinamide groups mimic ATP-binding motifs in kinases .

  • GPCR modulators: The oxetane ring improves metabolic stability in G protein-coupled receptor ligands .

Physicochemical Optimization

Comparative studies show that replacing morpholine with oxetane-sulfinamide hybrids:

  • Reduces logD by 0.5–1.0 units .

  • Increases aqueous solubility by 3–5 fold .

  • Enhances microsomal stability (e.g., intrinsic clearance <10 μL/min/mg) .

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

  • Oxetane substitution: 3-Pyridinyl groups improve potency 10-fold over phenyl analogs .

  • Sulfinamide vs. sulfonamide: Sulfinamides exhibit better permeability (Papp ≈ 15 × 10⁻⁶ cm/s) .

ParameterGuideline
Storage-20°C, desiccated
PPEGloves, lab coat, eye protection
DisposalIncineration

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